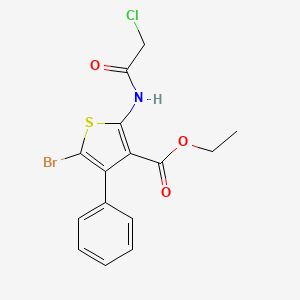
5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H13BrClNO3S and its molecular weight is 402.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester, with the chemical formula C15H13BrClNO3S and CAS number 554405-83-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromo group, a chloroacetamido moiety, and an ethyl ester functional group. Its structure can be represented as follows:
- Molecular Formula : C15H13BrClNO3S
- SMILES Notation : CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CCl
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : Starting materials containing bromine and chloroacetyl groups undergo cyclization.
- Acetylation : The amine functionality is acetylated using chloroacetyl chloride.
- Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and an acid catalyst.
Anticancer Activity
Recent studies indicate that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene have shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene | A549 | 10.5 | Induction of apoptosis |
| Similar Thiophene Derivative | MCF7 | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. While some derivatives have shown activity against Gram-positive bacteria, the specific compound's efficacy remains to be fully characterized.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >64 | No significant activity |
| Escherichia coli | >64 | No significant activity |
The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. Additionally, the compound may disrupt microtubule dynamics, similar to other thiophene derivatives known for their role in mitotic inhibition.
Case Studies
- In Vitro Studies : In a study examining the effects of various thiophene derivatives on A549 cells, it was found that those with electron-withdrawing groups exhibited enhanced potency compared to their non-substituted counterparts. The study highlighted that 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene induced significant apoptosis as evidenced by increased annexin V staining.
- Animal Models : Preliminary in vivo studies using mouse models have indicated that the compound can reduce tumor size when administered at specific dosages, suggesting potential for development as an anticancer agent.
特性
IUPAC Name |
ethyl 5-bromo-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)12-11(9-6-4-3-5-7-9)13(16)22-14(12)18-10(19)8-17/h3-7H,2,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSGJDYEPMVJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













